
Danegaptide Hydrochloride
Descripción general
Descripción
Métodos De Preparación
La síntesis del Clorhidrato de ZP 1609 involucra varios pasos:
Material de partida: La síntesis comienza con el éster tert-butílico de 4-amino-L-prolina.
Formación del intermedio: Este compuesto se hace reaccionar selectivamente con N-hidroxisuccinimida para formar un intermedio.
Reacción de acoplamiento: Luego, el intermedio se une con Boc-Gly-OH utilizando condensación de amida en fase líquida DCC/HOBT.
Producto final: El compuesto resultante se convierte luego en su forma de clorhidrato para producir Clorhidrato de ZP 1609.
Análisis De Reacciones Químicas
El Clorhidrato de ZP 1609 experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos amino y carboxilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución . Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Diabetic Retinopathy
A study demonstrated that Danegaptide significantly reduced vascular cell death in diabetic rat retinas. The compound preserved gap junction intercellular communication (GJIC) and decreased apoptosis under high glucose conditions. Key findings include:
- Cell Viability: Danegaptide-treated cells showed preserved GJIC and decreased cell death after exposure to high glucose levels.
- Vascular Integrity: Intravitreal injection of Danegaptide reduced the number of acellular capillaries and pericyte loss, indicating its potential to protect retinal vasculature in diabetes .
Chronic Kidney Disease
Research indicated that Danegaptide effectively blocks hemichannel-mediated ATP release in human proximal tubular epithelial cells treated with TGFβ1. This action leads to:
- Reduced Inflammation: The compound inhibited the expression of pro-inflammatory cytokines and profibrotic markers.
- Restoration of Cell Function: It partially restored the expression of proteins associated with cell cycle regulation and junction integrity .
Stroke Recovery
In rodent models of ischemic stroke, Danegaptide was found to enhance Cx43 gap junction coupling, leading to improved outcomes post-reperfusion. Notable results included:
- Decreased Infarct Volume: Administration of Danegaptide significantly reduced brain tissue damage following ischemia.
- Blood-Brain Barrier Penetration: The compound successfully crossed the blood-brain barrier, indicating its potential for neuroprotective therapies .
Data Tables
Case Study 1: Diabetic Retinopathy
In a controlled study involving diabetic rats, Danegaptide was administered intravitreally. Results showed a significant reduction in acellular capillaries compared to untreated groups, highlighting its protective effects on retinal vasculature.
Case Study 2: Chronic Kidney Disease
A series of experiments on primary human proximal tubular epithelial cells revealed that Danegaptide mitigated TGFβ1-induced changes associated with fibrosis. The compound's ability to restore cell cycle protein expression was particularly noteworthy.
Mecanismo De Acción
El Clorhidrato de ZP 1609 ejerce sus efectos modificando las uniones de hendidura, que son esenciales para la comunicación célula a célula en el corazón . Se dirige selectivamente a las proteínas de unión de hendidura, mejorando su función y mejorando la conducción eléctrica en los tejidos cardíacos . Esta acción ayuda a reducir la aparición de arritmias y mejora la función cardíaca general .
Comparación Con Compuestos Similares
El Clorhidrato de ZP 1609 es único en comparación con otros modificadores de uniones de hendidura debido a su alta selectividad y biodisponibilidad oral . Compuestos similares incluyen:
GAP-134: Otro modificador de unión de hendidura con propiedades antiarrítmicas similares.
Danegaptide: Un compuesto estrechamente relacionado con el Clorhidrato de ZP 1609, también utilizado para la investigación cardiovascular.
Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y aplicaciones específicas .
Actividad Biológica
Danegaptide Hydrochloride, also known as GAP-134, is a synthetic dipeptide that has garnered attention for its biological activities, particularly in the context of cardiovascular and renal health. This article synthesizes current research findings on the biological activity of Danegaptide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Danegaptide functions primarily as a gap junction modulator . It enhances the coupling of gap junctions formed by connexin 43 (Cx43) in astrocytes and other cell types, which is crucial for intercellular communication. This modulation can influence various physiological processes, including inflammation, fibrosis, and cellular apoptosis.
- Astrocyte Gap Junctional Coupling : Danegaptide significantly increases Cx43 gap junction coupling in astrocytes without affecting hemichannel activity. This action is particularly beneficial in ischemic conditions, enhancing neuronal survival during events such as stroke .
- Inhibition of Hemichannel-Mediated ATP Release : In renal epithelial cells (hPTECs), Danegaptide has been shown to block TGFβ1-induced ATP release from hemichannels. This effect helps mitigate tubular injury and inflammation associated with chronic kidney disease (CKD) .
Renal Protection
A study conducted on human proximal tubule epithelial cells demonstrated that Danegaptide effectively prevents TGFβ1-induced damage by:
- Reducing carboxyfluorescein dye uptake and ATP release.
- Restoring expression levels of cell cycle inhibitors and tight junction proteins.
- Decreasing paracellular permeability, which is often compromised in CKD .
Table 1: Effects of Danegaptide on Key Biological Markers in hPTECs
Biological Marker | Control (%) | TGFβ1 (%) | TGFβ1 + Danegaptide (%) |
---|---|---|---|
p16 | 100 | 358.8 | 193 |
p21 | 100 | 221.8 | 142.2 |
Cyclin D1 | 100 | 253.2 | 132.9 |
Collagen I | 100 | 334.6 | Not specified |
Collagen IV | 100 | 354.5 | Not specified |
This data indicates that Danegaptide not only protects against cellular damage but also restores normal cellular functions disrupted by pathological conditions.
Neuroprotective Effects
In a rodent model of ischemic stroke, Danegaptide was administered post-reperfusion and demonstrated significant neuroprotective effects by enhancing Cx43-mediated communication between astrocytes:
- Increased Cx43 Coupling : The treatment led to improved outcomes in terms of neuronal survival during ischemic episodes .
- Blood-Brain Barrier Penetration : The compound effectively crossed the blood-brain barrier, indicating its potential for systemic administration in treating neurological conditions .
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of Danegaptide:
- Cardiovascular Applications : In a porcine model, Danegaptide reduced myocardial infarct size when administered before reperfusion, suggesting its role in cardioprotection during ischemic events .
- Chronic Kidney Disease (CKD) : The protective effects observed in vitro suggest that Danegaptide could be a promising candidate for treating CKD by mitigating fibrosis and inflammation linked to TGFβ1 signaling pathways .
Propiedades
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPMNACLWKFRQ-DHXVBOOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659497 | |
Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943133-81-1 | |
Record name | L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943133-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.